3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene core substituted with chlorine (C-3) and fluorine (C-6), linked via a carboxamide group to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. Its molecular formula is C₁₃H₉ClFN₃OS₂, with a molecular weight of 341.81 g/mol.
Properties
Molecular Formula |
C13H9ClFN3OS2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H9ClFN3OS2/c1-2-9-17-18-13(21-9)16-12(19)11-10(14)7-4-3-6(15)5-8(7)20-11/h3-5H,2H2,1H3,(H,16,18,19) |
InChI Key |
YNIILDUCIQXXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Substituents: Chlorine and fluorine atoms are introduced via halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide derivatives and appropriate oxidizing agents.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents such as halogens or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiadiazole Ring
Nitro-Substituted Analogues
- 3-Chloro-6-Fluoro-N-(5-Nitrothiazol-2-yl)benzo[b]thiophene-2-Carboxamide (Compound 86) Structural Difference: Replaces the ethyl group with a nitro (-NO₂) substituent on the thiazole ring. Synthesis: Yielded 48% via Method A, with distinct NMR shifts (e.g., δ 8.83 ppm for thiazole NH) .
Propyl-Substituted Analogues
- 3-Chloro-N-(5-Propyl-1,3,4-Thiadiazol-2-yl)-1-Benzothiophene-2-Carboxamide
Variations in the Carboxamide Backbone
Propanamide Derivatives
- 3-Chloro-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Propanamide Structural Difference: Replaces the benzothiophene-carboxamide with a simpler propanamide chain.
Benzothiophene vs. Thiophene Derivatives
- 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide
- Structural Difference: Substitutes benzothiophene with a thiophene ring and adds a methyl group.
- Implications: The smaller thiophene ring reduces steric bulk but may decrease planar interaction surfaces critical for target binding .
Biological Activity
The compound 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a novel derivative belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, which is crucial for its biological activity due to its electron-deficient nature and ability to participate in nucleophilic substitutions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| Vancomycin-resistant E. faecium | 16 µg/mL |
These findings suggest that the compound can serve as a promising candidate for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer properties of the compound have been evaluated in vitro using various cancer cell lines. Notably, it demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to human pulmonary adenocarcinoma (A549) cells:
| Cell Line | Viability (%) after Treatment (100 µM) |
|---|---|
| Caco-2 | 39.8% |
| A549 | 55.4% |
These results indicate that the compound exhibits a structure-dependent anticancer activity, particularly against Caco-2 cells .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines in vitro. Preliminary results indicate a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% at a concentration of 50 µM, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of drug-resistant bacterial strains. The study involved testing various concentrations and establishing MIC values, reinforcing the potential of this compound as an antimicrobial agent.
- Evaluation of Anticancer Properties : In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of thiadiazole derivatives, including our compound. The study concluded that modifications to the thiadiazole ring significantly enhanced anticancer activity against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
